1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,2-dimethylpropan-1-one is a synthetic organic compound that features a unique combination of a pyrazole ring and an azetidine ring
Preparation Methods
The synthesis of 1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,2-dimethylpropan-1-one typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS).
Azetidine ring formation: The azetidine ring can be synthesized by reacting an appropriate amine with a halogenated compound under basic conditions.
Coupling: The final step involves coupling the brominated pyrazole with the azetidine ring using a suitable coupling agent like a palladium catalyst.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,2-dimethylpropan-1-one can undergo various chemical reactions:
Substitution reactions: The bromine atom on the pyrazole ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride, respectively.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,2-dimethylpropan-1-one has several scientific research applications:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials science: The compound can be used in the development of new materials with unique properties, such as improved thermal stability or conductivity.
Biological research: The compound can be used as a probe to study various biological processes, such as enzyme activity or protein-protein interactions.
Mechanism of Action
The mechanism of action of 1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,2-dimethylpropan-1-one depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary depending on the specific biological system being studied.
Comparison with Similar Compounds
1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as:
1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,2-dimethylpropan-1-one: This compound features a chlorine atom instead of a bromine atom on the pyrazole ring, which can affect its reactivity and biological activity.
1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,2-dimethylpropan-1-one: This compound features a methyl group instead of a bromine atom on the pyrazole ring, which can also affect its properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique reactivity and biological activity.
Properties
IUPAC Name |
1-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O/c1-12(2,3)11(17)15-5-9(6-15)7-16-8-10(13)4-14-16/h4,8-9H,5-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZBADOAZUOPID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC(C1)CN2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.